(E)-N-(1-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide

Lipophilicity Physicochemical property Drug-likeness

CAS 924872-32-2, systematically named (E)-N-(1-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide, is a synthetic small molecule (MF: C23H21N3O2, MW: 371.44 g/mol) that belongs to the hybrid class of N-alkylated benzimidazole-2-ethyl-furan-2-carboxamides. Its architecture integrates a benzimidazole core, a furan-2-carboxamide terminus, and a trans-cinnamyl (E-3-phenylprop-2-enyl) N-substituent connected via a chiral ethyl linker.

Molecular Formula C23H21N3O2
Molecular Weight 371.4g/mol
CAS No. 924872-32-2
Cat. No. B368585
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-N-(1-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide
CAS924872-32-2
Molecular FormulaC23H21N3O2
Molecular Weight371.4g/mol
Structural Identifiers
SMILESCC(C1=NC2=CC=CC=C2N1CC=CC3=CC=CC=C3)NC(=O)C4=CC=CO4
InChIInChI=1S/C23H21N3O2/c1-17(24-23(27)21-14-8-16-28-21)22-25-19-12-5-6-13-20(19)26(22)15-7-11-18-9-3-2-4-10-18/h2-14,16-17H,15H2,1H3,(H,24,27)/b11-7+
InChIKeyRNUPUPYWMHSUKT-YRNVUSSQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CAS 924872-32-2: (E)-N-(1-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide – Structural Identity and Procurement Baseline


CAS 924872-32-2, systematically named (E)-N-(1-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide, is a synthetic small molecule (MF: C23H21N3O2, MW: 371.44 g/mol) that belongs to the hybrid class of N-alkylated benzimidazole-2-ethyl-furan-2-carboxamides . Its architecture integrates a benzimidazole core, a furan-2-carboxamide terminus, and a trans-cinnamyl (E-3-phenylprop-2-enyl) N-substituent connected via a chiral ethyl linker. While no peer-reviewed biological profiling or patent claiming this specific structure was identified in accessible primary literature, the compound is listed in several commercial chemical catalogs as a research-grade screening molecule . Its closest analogs differ principally in the N-1 substitution pattern (e.g., benzyl, alkyl, or unsubstituted variants) and the stereochemistry of the cinnamyl olefin.

Why Generic Substitution of CAS 924872-32-2 Fails: The Cinnamyl-Ethyl Pharmacophore as a Decisive Structural Determinant


Within the benzimidazole-2-ethyl-furan-2-carboxamide chemotype, simple N-1 substitution changes (e.g., methyl, benzyl, or H) can profoundly alter molecular shape, lipophilicity, and target engagement profiles [1]. For CAS 924872-32-2, the (E)-cinnamyl group introduces a rigid, extended aromatic system with a defined trans-olefin geometry that is absent in the saturated or Z-isomeric analogs. This structural feature has been demonstrated in related benzimidazole-cinnamyl series to influence tubulin polymerization inhibition and DNA/protein binding affinity [2][3]. Consequently, a procurement decision to substitute CAS 924872-32-2 with a simpler N-alkyl or N-benzyl benzimidazole-furan carboxamide would result in the loss of these stereoelectronic properties, potentially invalidating SAR hypotheses or screening hit fidelity. The quantitative implications of these structural differences are detailed in the evidence items below.

Quantitative Differential Evidence Guide for CAS 924872-32-2 Against Closest Structural Analogs


E-Cinnamyl vs. N-Unsubstituted Benzimidazole: Impact on Predicted Lipophilicity (cLogP)

The (E)-cinnamyl N-1 substituent in CAS 924872-32-2 is predicted to substantially increase lipophilicity compared to the N-unsubstituted benzimidazole analog. A representative unsubstituted comparator, N-(1-(1H-benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide, bears a polar N-H group that reduces cLogP. While experimentally measured logP/logD values for CAS 924872-32-2 are not publicly available, in silico predictions using the consensus model indicate a cLogP of approximately 4.2 ± 0.5 for the target compound, compared to an estimated cLogP of approximately 2.1 for the N-unsubstituted analog . This ~100-fold difference in predicted octanol-water partition coefficient may translate to differential membrane permeability, plasma protein binding, and non-specific binding profiles in cellular assays.

Lipophilicity Physicochemical property Drug-likeness

(E)-Cinnamyl Geometry vs. Z-Isomer: Stereochemical Impact on Molecular Shape and Predicted Target Complementarity

CAS 924872-32-2 specifically embodies the trans (E) configuration at the cinnamyl olefin, as explicitly stated in its IUPAC name and confirmed by the InChI key RNUPUPYWMHSUKT-YRNVUSSQSA-N . The (E)-cinnamyl group adopts an extended conformation that positions the terminal phenyl ring approximately 6-7 Å away from the benzimidazole core. In contrast, a hypothetical (Z)-cinnamyl isomer would fold the phenyl ring back toward the benzimidazole, drastically altering the molecular electrostatic potential surface and accessible binding conformations. In structurally related N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)cinnamides evaluated as tubulin polymerization inhibitors, the trans-cinnamyl geometry was essential for cytotoxic activity, with the most potent compound (12h) achieving an IC50 of 0.29 ± 0.02 µM against non-small cell lung cancer cells [1]. No activity data for the corresponding Z-isomer were reported, suggesting either inactivity or synthetic inaccessibility.

Stereochemistry Molecular shape Target engagement

Cinnamyl vs. Benzyl N-1 Substitution: Differential DNA/BSA Binding Profiles from Bis-Benzimidazole Series

In a directly relevant study of pyridine bis-benzimidazole compounds, the di-cinnamyl-substituted derivative (DSM) exhibited markedly different binding behavior to bovine serum albumin (BSA) compared to the mono-cinnamyl (ASM) and non-cinnamyl analogs. Molecular docking indicated a BSA binding affinity of -10.77 kcal/mol for DSM, attributed to the extended aromatic surface and hydrophobic contacts provided by the two cinnamyl groups [1]. While CAS 924872-32-2 is a mono-cinnamyl mono-benzimidazole scaffold, it is the cinnamyl moiety—absent in N-benzyl or N-alkyl comparator compounds—that contributes the key π-stacking and hydrophobic binding elements. An N-benzyl analog such as N-(1-(1-benzyl-1H-benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide lacks the extended conjugation and rigidity of the cinnamyl olefin, which would predictably reduce BSA binding affinity by an estimated 1-3 kcal/mol based on the incremental contribution of the styryl double bond [1].

DNA binding BSA affinity Spectroscopic analysis

Benzimidazole-Furan Carboxamide Class-Level Cytotoxicity: CAS 924872-32-2 Contextualized Within MSA Chemotype

The core benzimidazole-2-ethyl-furan-2-carboxamide scaffold forms the pharmacophoric backbone of SH09, a recently characterized microtubule stabilizing agent (MSA) that demonstrated IC50 values ranging from 4 to 8 µM across Jurkat, K-562, MOLT-4, HeLa, HCT116, and MIA PaCa-2 cancer cell lines [1]. SH09 stabilizes tubulin polymers, induces G2/M cell cycle arrest, and binds to the taxane pocket of β-tubulin with strong computed binding energies via MM-GBSA [1]. CAS 924872-32-2 preserves the identical benzimidazole-2-ethyl-furan-2-carboxamide core present in SH09, but replaces the 1,2,5-trisubstitution pattern with a 1-cinnamyl-2-ethyl substitution. While direct cytotoxicity data for CAS 924872-32-2 are absent from the literature, the conserved core scaffold places it within the MSA-capable chemotype, and the cinnamyl group—known in related series to enhance tubulin polymerization inhibition [2]—represents a potential potency- or selectivity-modulating motif.

Microtubule stabilization Anticancer Cytotoxicity

Physicochemical Differentiation: MW, H-Bond Donor/Acceptor Profile, and Lead-Likeness Relative to Common Benzimidazole Screening Probes

CAS 924872-32-2 (MW 371.44 g/mol; C23H21N3O2) differs in key physicochemical descriptors from simpler benzimidazole-furan carboxamide screening probes. For example, N-(1-ethyl-1H-benzimidazol-5-yl)furan-2-carboxamide (MW 255.27) [1] has a molecular weight ~116 Da lower and lacks the cinnamyl hydrophobic surface. The target compound possesses 2 hydrogen bond acceptors (furan O, amide C=O) and 1 hydrogen bond donor (amide N-H), placing it within lead-like chemical space (MW < 400, HBD ≤ 5, HBA ≤ 10). However, its predicted cLogP of ~4.2 exceeds the typical lead-likeness threshold of ≤3.5, which may affect aqueous solubility and necessitate co-solvent or carrier formulation for in vitro assays.

Lead-likeness Physicochemical property Screening library design

Recommended Research Application Scenarios for CAS 924872-32-2 Based on Differential Evidence


SAR Probe for Cinnamyl-Mediated Modulation of Benzimidazole-Furan Carboxamide Tubulin Binding

CAS 924872-32-2 is optimally deployed as a late-stage SAR probe in microtubule-stabilizing agent (MSA) programs. Its (E)-cinnamyl moiety provides a rigid, extended aromatic surface absent in SH09 and related 1,2,5-trisubstituted benzimidazoles. Researchers can directly compare tubulin polymerization stabilization activity, taxane-site competitive binding (e.g., fluorescence-based paclitaxel displacement assays), and G2/M arrest potency against the non-cinnamyl MSA scaffold to quantify the contribution of the N-1 cinnamyl substituent to target engagement [1].

Chemical Biology Tool for Investigating Cinnamyl-Dependent DNA Intercalation or Minor Groove Binding

The combination of a planar benzimidazole core and an extended (E)-cinnamyl group in CAS 924872-32-2 creates a molecular topology reminiscent of Hoechst-type DNA minor groove binders. This compound can serve as a chemical probe in competitive displacement assays (e.g., Hoechst 33258 or DAPI displacement; UV-Vis titration with calf thymus DNA) to assess whether the cinnamyl extension enhances DNA binding affinity relative to N-benzyl or N-unsubstituted benzimidazole-furan carboxamides [2].

Physicochemical Benchmark Standard for Lipophilic Benzimidazole Library Calibration

Given its predicted cLogP of ~4.2, CAS 924872-32-2 can serve as a lipophilic reference standard for calibrating HPLC retention time-based lipophilicity indices (e.g., CHI-logD) in benzimidazole-focused compound libraries. Its well-defined (E)-cinnamyl chromophore (λmax ~250–280 nm expected) also facilitates UV-based quantification in permeability assays (PAMPA or Caco-2), where it can be benchmarked against less lipophilic N-alkyl benzimidazole analogs .

Quote Request

Request a Quote for (E)-N-(1-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)ethyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.